"N-tert-Butoxycarbonyl Acivicin" CAS number 73684-59-0 details
"N-tert-Butoxycarbonyl Acivicin" CAS number 73684-59-0 details
Executive Summary & Strategic Utility
N-tert-Butoxycarbonyl Acivicin (N-Boc-Acivicin) is the chemically protected derivative of Acivicin , a potent glutamine antagonist and antimetabolite.[1] While Acivicin itself is a well-documented inhibitor of CTP synthetase and GMP synthetase, the N-Boc derivative serves a critical role in medicinal chemistry and drug development rather than direct therapy.[1]
Core Utility:
-
Synthetic Intermediate: It allows for the chemical modification of the Acivicin scaffold (e.g., esterification, amide coupling) by masking the reactive
-amino group, preventing self-polymerization or unwanted side reactions. -
Lipophilic Pro-drug Research: The tert-butoxycarbonyl (Boc) moiety significantly increases lipophilicity (
), enabling studies into passive membrane permeability and blood-brain barrier (BBB) penetration before metabolic cleavage restores the active parent compound.[1] -
Analytical Standard: Used as a stable reference material in HPLC/MS workflows for tracking Acivicin metabolism and stability.
Chemical & Physical Profile
The following data aggregates physicochemical constants critical for experimental handling.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 278.69 g/mol |
| Appearance | White to off-white solid |
| Solubility (Organic) | Soluble in DMSO (>20 mg/mL), Methanol, Ethanol, Ethyl Acetate |
| Solubility (Aqueous) | Insoluble in water; sparingly soluble in PBS (requires co-solvent) |
| Chirality | |
| Stability | Stable at -20°C (desiccated).[1][2] Hydrolyzes in acidic media (TFA/HCl). |
Synthesis & Production Logic
The synthesis of N-Boc-Acivicin is a protection strategy designed to isolate the isoxazole ring's reactivity.[1] The protocol below ensures high yield and stereochemical integrity.
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the protection of Acivicin and its subsequent utility in generating derivatives.
Caption: Synthesis workflow showing the conversion of Acivicin to its N-Boc protected form to facilitate downstream chemical modification.
Protocol 1: Preparation of N-Boc-Acivicin
Rationale: Uses Di-tert-butyl dicarbonate (
-
Dissolution: Dissolve Acivicin (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 1M NaOH (1.1 eq) to adjust pH to ~9–10. Critical: Do not exceed pH 11 to avoid opening the isoxazole ring.
-
Reaction: Add
(1.2 eq) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 12–18 hours. -
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Acidify the remaining aqueous layer with 1M KHSO₄ to pH 2–3.
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate.
Pharmacological Mechanism & Context[1][2][3][4][5][6]
To understand the utility of N-Boc-Acivicin, one must understand the mechanism of the parent compound. Acivicin acts as a glutamine mimic .[3][4][5]
Mechanism of Action (Parent Compound)
Acivicin covalently binds to the glutamine amidotransferase domains of:
-
CTP Synthetase: Blocks pyrimidine synthesis.
-
GMP Synthetase: Blocks purine synthesis.
The enzyme's active site nucleophile (Cysteine) attacks the isoxazole ring, displacing chloride.[5]
The "Masking" Effect of N-Boc
The N-Boc group introduces a bulky, lipophilic moiety on the
-
Steric Hindrance: The Boc group physically prevents the molecule from fitting into the tight glutamine-binding pocket of the target enzymes.
-
Electronic Deactivation: The carbamate reduces the nucleophilicity of the nitrogen, altering the electronic environment required for recognition.
-
Result: N-Boc-Acivicin is biologically inactive in vitro against these enzymes until the Boc group is cleaved (metabolically or chemically).[1]
Diagram 2: Mechanism of Inactivation
Caption: Mechanistic comparison showing how the Boc group prevents the enzyme-inhibitor interaction characteristic of Acivicin.[1]
Experimental Handling & Deprotection
For researchers using this compound as a precursor or standard, proper deprotection is required to assay biological activity.
Protocol 2: Deprotection (Restoring Activity)
Rationale: Acidolysis cleaves the Boc group, yielding the trifluoroacetate salt of Acivicin.
-
Preparation: Dissolve N-Boc-Acivicin in anhydrous Dichloromethane (DCM).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% v/v.
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of the non-polar Boc spot).
-
Isolation:
-
Concentrate in vacuo (do not heat >40°C).
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Acivicin TFA salt (ready for biological assay).
-
Protocol 3: In Vitro Stock Preparation
-
Solvent: DMSO is the preferred solvent for stock solutions (10 mM or 100 mM).
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Dilution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200332, Acivicin. Retrieved from [Link][1]
-
Jayaram, H. N., et al. (1975). Mechanism of action of acivicin, an antitumor antibiotic. Cancer Research. (Foundational mechanism of parent compound).[4]
